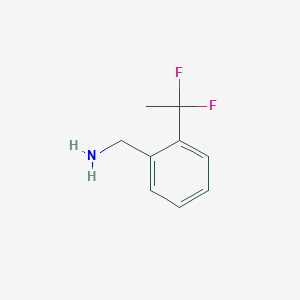

2-(1,1-Difluoroethyl)benzylamine

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and permeability. chinesechemsoc.orgchimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the enhanced stability of fluorinated compounds. alfa-chemistry.comwikipedia.org This stability is a highly desirable trait in medicinal chemistry, as it can lead to improved pharmacokinetic profiles of drug candidates. princeton.edu It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The unique electronic properties of fluorine also play a critical role. Its high electronegativity can influence the acidity and basicity of neighboring functional groups, as well as modulate intermolecular interactions. wikipedia.org These attributes have made fluorinated compounds indispensable in materials science, where they are used in liquid crystals, polymers, and specialty lubricants. alfa-chemistry.comnih.gov The continuous development of new fluorination methods, including those driven by transition metal catalysis and photoredox catalysis, has further expanded the accessibility and application of these valuable compounds. chinesechemsoc.org

Role of Difluoromethyl Moieties as Bioisosteres and Functional Group Mimics in Advanced Synthetic Design

The difluoromethyl (CF2H) group has garnered significant interest as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.govalfa-chemistry.com Bioisosteric replacement is a widely used strategy in drug design to enhance the properties of a lead compound while maintaining its biological activity. princeton.eduunipd.it The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that is particularly valuable in mimicking the hydrogen bonding capabilities of the groups it replaces. acs.orgnih.gov

Unlike the more common trifluoromethyl (CF3) group, the difluoromethyl moiety offers a more nuanced modulation of a molecule's properties. alfa-chemistry.com It provides a smaller increase in lipophilicity compared to the CF3 group and introduces hydrogen bonding ability. alfa-chemistry.com This has led to the successful incorporation of the CF2H group into a variety of bioactive molecules, including pharmaceuticals and agrochemicals, where it has been shown to improve metabolic stability and binding affinity. acs.orgnih.gov The development of methods for the direct conversion of functional groups into their difluoromethylated analogues represents a significant advancement in synthetic efficiency. princeton.edu

Structural Context of Benzylamine (B48309) Derivatives in Chemical Research

Benzylamine and its derivatives are a fundamental class of compounds in organic and medicinal chemistry. wikipedia.orgchemicalbook.com The benzylamine scaffold is present in a wide range of pharmaceuticals, agrochemicals, and other functional molecules. wikipedia.orgnih.govnih.gov Its utility stems from its role as a versatile synthetic intermediate and its ability to participate in a variety of chemical transformations. wikipedia.org

In medicinal chemistry, benzylamine derivatives have been explored for a diverse array of therapeutic applications, including as monoamine oxidase inhibitors for the treatment of depression and as anti-emetic agents. wikipedia.orgnih.gov The structural framework of benzylamine allows for extensive modification, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. ontosight.airesearchgate.net The development of novel synthetic routes to access structurally diverse benzylamine derivatives remains an active area of research. openmedicinalchemistryjournal.comresearchgate.net

Research Scope and Focus on 2-(1,1-Difluoroethyl)benzylamine and Related Fluorinated Benzylamines

This article focuses on the chemical compound this compound and its closely related fluorinated benzylamine analogues. The strategic placement of a difluoroethyl group at the ortho-position of the benzylamine core introduces a unique combination of steric and electronic features. Research into such compounds aims to understand how this specific fluorination pattern influences the molecule's properties and potential applications.

The synthesis and characterization of these compounds provide valuable insights into the interplay between the difluoromethyl group and the benzylamine scaffold. nih.gov Studies on fluorinated benzylamines have explored their potential as substrates and inactivators of enzymes like monoamine oxidase, highlighting the impact of fluorine substitution on biological activity. nih.gov The development of synthetic methodologies to access these and other fluorinated benzylamines is crucial for expanding the available chemical space for drug discovery and materials science. researchgate.netbeilstein-journals.org

Synthetic Pathways to this compound and Related Compounds

The introduction of fluorine-containing functional groups into organic molecules is a pivotal strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 1,1-difluoroethyl group, in particular, has garnered significant interest. This article delves into the synthetic methodologies developed for the preparation of this compound and its analogues, focusing on stereoselective and regioselective strategies.

Structure

3D Structure

Properties

IUPAC Name |

[2-(1,1-difluoroethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWYQKMFOPAOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268210 | |

| Record name | Benzenemethanamine, 2-(1,1-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-86-8 | |

| Record name | Benzenemethanamine, 2-(1,1-difluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-(1,1-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Underlying Compound Formation and Transformation

Mechanistic Insights into Carbon-Fluorine Bond Formation

The creation of carbon-fluorine (C-F) bonds, a key step in forming the 1,1-difluoroethyl group, is a formidable challenge in organic synthesis due to the high electronegativity of fluorine and the strength of the resulting bond. wikipedia.orgalfa-chemistry.com Various mechanistic strategies have been developed to overcome this, including radical pathways, leveraging electrostatic effects, employing reactive intermediates, and transition-metal catalysis.

Radical chemistry provides powerful methods for the formation of C-F bonds through the generation of highly reactive radical intermediates. thieme-connect.de The generation of a difluoromethyl radical can be achieved through single-electron transfer (SET) processes, which involve either the oxidation or reduction of a suitable precursor. thieme-connect.dersc.org

In a single-electron oxidation pathway, an electron-rich species, such as an enol or enolate, can donate an electron to an oxidant, forming a carbon-centered radical. thieme-connect.de This electrophilic radical intermediate can then react with a fluorine source.

Conversely, single-electron reduction pathways can generate radicals from precursors like borate (B1201080) complexes. For instance, trifluoromethyl-substituted borate complexes can undergo single-electron reduction, facilitated by a photocatalyst, to cleave the C-B bond and generate a trifluoromethyl radical. rsc.org A similar principle applies to the generation of difluoromethyl radicals, which can then participate in reactions to form the desired difluoromethylated compounds. researchgate.net These radical processes are advantageous as they often proceed under mild conditions and offer different selectivity compared to ionic reactions. thieme-connect.de

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property largely attributable to electrostatic and inductive effects. wikipedia.org

Electronegativity and Polarity : Fluorine is the most electronegative element, which leads to a highly polarized C-F bond with significant partial positive charge on the carbon (Cδ+) and partial negative charge on the fluorine (Fδ−). wikipedia.orgalfa-chemistry.com This polarity creates a strong electrostatic attraction, contributing significantly to the bond's high dissociation energy, which can be up to 130 kcal/mol. wikipedia.org

Inductive Effects : The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the molecule. quora.com When multiple fluorine atoms are attached to the same carbon atom, as in the 1,1-difluoroethyl group, these effects are amplified. This geminal substitution strengthens and shortens the C-F bonds, further increasing the stability of the fluoroalkane moiety. wikipedia.org

These combined effects result in the exceptional chemical and thermal stability of organofluorine compounds. alfa-chemistry.com

Table 1: Factors Influencing Carbon-Fluorine Bond Stability

| Factor | Description | Impact on Stability |

|---|---|---|

| Electronegativity | Fluorine's high electronegativity (4.0) compared to carbon (2.5) creates a highly polar covalent bond. wikipedia.org | Increases bond strength through electrostatic attraction between partial charges (Cδ+—Fδ−). wikipedia.org |

| Bond Length | The C-F bond is relatively short (approx. 1.35 Å), shorter than C-N and C-O single bonds. wikipedia.org | Shorter bond length generally correlates with higher bond strength. |

| Inductive Effect | Fluorine atoms are strongly electron-withdrawing. | Stabilizes the molecule by drawing electron density, especially with multiple fluorine substituents on the same carbon. wikipedia.org |

| Geminal Fluorination | The presence of two fluorine atoms on the same carbon. | Increases the positive partial charge on the carbon, strengthening and shortening the C-F bonds further. wikipedia.org |

Difluorocarbene (:CF₂), a highly reactive intermediate, is a versatile tool for introducing the difluoromethylene (-CF₂-) unit into organic molecules. cas.cn It possesses a singlet ground state, a result of the stabilizing π-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon, which counteracts the destabilizing inductive effect of the electronegative fluorine atoms. acs.orgyoutube.com

The generation of difluorocarbene can be achieved from various precursors, such as the decarboxylation of difluoromethyl phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA). acs.org Once formed, this electrophilic intermediate can undergo several types of transformations:

[2+1] Cycloadditions : Reacts with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn

Difluoromethylation : Reacts with heteroatom nucleophiles (e.g., O-H, N-H, S-H bonds) to yield difluoromethylated products. cas.cn

The use of difluorocarbene provides a direct pathway for installing the CF₂ group, and its reactivity can be harnessed in transition-metal-mediated processes. acs.orgcas.cn

Transition-metal catalysis offers a controlled and efficient means of forming C-F bonds, a process that has been the subject of extensive mechanistic investigation. researchgate.net Key elementary steps in these catalytic cycles often include oxidative addition, reductive elimination, and ligand transfer.

Oxidative Addition : This step involves the insertion of a low-valent transition metal center into a carbon-halogen or carbon-hydrogen bond. In the context of C-F bond functionalization, a metal complex can add to a fluoroaromatic compound, initiating the catalytic cycle. rutgers.edursc.org For instance, an iridium complex has been shown to undergo net oxidative addition of a C(sp³)-F bond, proceeding through an initial C-H bond activation followed by fluorine migration. rutgers.edu

Reductive Elimination : This is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. Two ligands from the metal coordination sphere are eliminated to form a new bond (e.g., a C-F bond), while the metal center is reduced to a lower oxidation state, regenerating the catalyst. nih.gov

Ligand Transfer : This involves the exchange of ligands between the metal center and other reagents in the reaction mixture. For example, a fluoride (B91410) ligand from a fluorinating agent can be transferred to the metal complex, which then participates in reductive elimination to form the C-F bond. nih.gov

These mechanistic pathways allow for the precise and often stereoselective construction of C-F bonds under milder conditions than many traditional fluorination methods. researchgate.netnih.gov

Mechanistic Aspects of Amine Formation and Derivatization

The introduction of the benzylamine (B48309) moiety is typically accomplished through nucleophilic substitution reactions, where an amine or an amine equivalent acts as the nucleophile.

Nucleophilic substitution is a fundamental reaction class for forming carbon-heteroatom bonds, including the C-N bond in amines. organic-chemistry.org The two primary mechanisms are the S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) pathways. ucsb.edumasterorganicchemistry.com

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This process involves a backside attack, leading to an inversion of stereochemistry at the reaction center. organic-chemistry.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (a second-order reaction). ulethbridge.ca S_N2 reactions are favored for sterically unhindered substrates, such as primary alkyl halides. ulethbridge.ca However, using simple amines as nucleophiles in S_N2 reactions can lead to overalkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, which complicates the synthesis of primary amines. youtube.com

The S_N1 mechanism proceeds through a two-step pathway. ucsb.edu The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com In the second step, the nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the S_N1 reaction typically leads to racemization if the starting material is chiral. organic-chemistry.org The rate of an S_N1 reaction depends only on the concentration of the substrate (a unimolecular or first-order reaction). masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary and benzylic halides, and in the presence of polar protic solvents. organic-chemistry.org

Table 2: Comparison of S_N1 and S_N2 Mechanisms in Amine Synthesis

| Feature | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (First-order). Rate = k[Substrate]. masterorganicchemistry.com | Bimolecular (Second-order). Rate = k[Substrate][Nucleophile]. ulethbridge.ca |

| Mechanism | Two steps via a carbocation intermediate. ucsb.edumasterorganicchemistry.com | One concerted step with a transition state. organic-chemistry.orgmasterorganicchemistry.com |

| Stereochemistry | Racemization. organic-chemistry.org | Inversion of configuration. organic-chemistry.org |

| Substrate Structure | Favored for tertiary (3°), benzylic, and allylic substrates that form stable carbocations. organic-chemistry.org | Favored for methyl, primary (1°), and some secondary (2°) substrates; sensitive to steric hindrance. ulethbridge.ca |

| Nucleophile | Weak nucleophiles are effective. organic-chemistry.org | Requires a strong nucleophile. |

| Leaving Group | A good leaving group is crucial for carbocation formation. | A good leaving group is required. |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols). organic-chemistry.org | Favored by polar aprotic solvents (e.g., acetone, DMF). |

Mannich-Type Reaction Mechanisms for Beta-Aminoketone Formation

The Mannich reaction is a fundamental organic reaction for the synthesis of β-amino carbonyl compounds, known as Mannich bases. unacademy.combyjus.com This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org Given its primary amine functionality, 2-(1,1-difluoroethyl)benzylamine is a suitable candidate for participating in Mannich-type reactions to form corresponding β-aminoketones.

The generally accepted mechanism for the Mannich reaction proceeds in two main stages byjus.com:

Formation of an Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a reactive electrophilic species known as an iminium ion. wikipedia.org In the context of this compound, this would involve its reaction with an aldehyde.

Nucleophilic Attack by Enol: The ketone, which must have an acidic α-proton, tautomerizes to its enol form. byjus.comwikipedia.org This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound. byjus.com

The reaction is typically catalyzed by either an acid or a base. unacademy.com The presence of the electron-withdrawing difluoroethyl group on the benzylamine may influence the basicity of the amine and the reactivity of the resulting iminium ion. The synthesis of fluorinated β-amino ketones is a known application of the Mannich reaction, highlighting its utility in incorporating fluorine into complex molecules. amazonaws.com

Table 1: Key Steps in the Mannich Reaction

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Aldehyde | Iminium Ion | Nucleophilic addition of the amine to the aldehyde, followed by dehydration. |

| 2 | Iminium Ion + Enolized Ketone | β-Aminoketone | Nucleophilic attack of the enol on the iminium ion. |

Understanding Protonation and Cyclization Processes in Heterocycle Synthesis

Benzylamines are versatile precursors in the synthesis of nitrogen-containing heterocycles. researchgate.net Cyclization reactions involving N-substituted benzylamines are common strategies for constructing various heterocyclic frameworks. scirp.orgresearchgate.net These reactions are often initiated by protonation, which can activate the molecule for subsequent intramolecular reactions.

The synthesis of N-heterocycles can proceed through various mechanisms, including intramolecular amidation or additions to unsaturated systems. researchgate.net The regioselectivity and stereoselectivity of these cyclization reactions are crucial aspects, often influenced by the reaction conditions and the substitution pattern of the starting materials.

Influence of Solvent and Reaction Conditions on Pathway Selectivity and Efficiency

The choice of solvent and reaction conditions plays a critical role in determining the outcome of chemical reactions, influencing both the reaction rate and the selectivity towards a particular product. researchgate.netwikipedia.org Solvents can affect the stability of reactants, products, and, most importantly, the transition states of a reaction. wikipedia.orgacs.org

For reactions involving polar or charged intermediates, such as the iminium ion in the Mannich reaction, polar solvents are generally preferred as they can stabilize these species through solvation. wikipedia.org An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org Conversely, for reactions where charge is dispersed or diminished in the transition state, less polar solvents may be more effective. chemrxiv.org

Table 2: General Effects of Solvents on Reaction Parameters

| Solvent Property | Effect on Reaction | Rationale |

|---|---|---|

| Polarity | Can increase or decrease reaction rates and influence selectivity. wikipedia.org | Differential stabilization of reactants, transition states, and products. wikipedia.org |

| Protic/Aprotic Nature | Affects reactions involving proton transfer or hydrogen bonding. | Protic solvents can act as proton donors or acceptors, stabilizing charged species. |

| Temperature | Influences reaction rates and can affect selectivity. | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst | Can significantly increase reaction rates and control stereoselectivity. rsc.org | Provides an alternative reaction pathway with a lower activation energy. |

The efficiency of a reaction can also be significantly impacted by temperature, pressure, and the presence of catalysts. For instance, many Mannich reactions are heated to improve the reaction rate. rsc.org The use of specific catalysts, including organocatalysts or metal complexes, can not only accelerate the reaction but also control the stereochemical outcome, leading to the formation of specific stereoisomers. wikipedia.org

Computational Elucidation of Reaction Transition States and Rate Constants

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the detailed study of transition states and the calculation of reaction rate constants. acs.orgsmu.edu Methods such as Density Functional Theory (DFT) and transition state theory (TST) are commonly employed to model chemical reactions. dtic.milnih.gov

A computational study of a reaction involving this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. ucsb.edu

Transition State Search: The structure of the transition state, which corresponds to a saddle point on the potential energy surface, is located. smu.eduucsb.edu

Frequency Analysis: This calculation confirms the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and provides thermodynamic data such as free energies. ucsb.edu

Rate Constant Calculation: Using the calculated activation free energy, the reaction rate constant can be estimated using equations derived from transition state theory. dtic.mil

These computational approaches can provide valuable insights into the reaction mechanism, including the identification of the rate-determining step and the factors that influence the reaction's feasibility and selectivity. smu.edu For example, computational studies can help to understand how the difluoroethyl group in this compound might electronically or sterically influence the stability of the transition state in a Mannich-type reaction.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(1,1-Difluoroethyl)benzylamine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

High-Field ¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

High-field ¹H and ¹³C NMR spectroscopy are fundamental for mapping the proton and carbon frameworks of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.2 and 7.6 ppm. Their splitting patterns (multiplicities) would be complex due to their coupling with each other. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet at around 3.9 ppm. chemicalbook.com The protons of the primary amine (NH₂) would produce a broad singlet, the chemical shift of which can be variable. Finally, the methyl (CH₃) protons of the difluoroethyl group would appear as a triplet in the upfield region, a result of coupling to the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. For the parent compound, benzylamine (B48309), characteristic signals appear for the benzylic carbon at approximately 46.5 ppm and for the aromatic carbons between 127 and 144 ppm. chemicalbook.com For this compound, the aromatic carbon signals would be similarly located. The carbon of the benzylic CH₂ group would also be in a comparable region. The carbons of the difluoroethyl group would show distinct signals influenced by the attached fluorine atoms; the quaternary carbon bonded to the two fluorines would exhibit a triplet due to one-bond carbon-fluorine coupling (¹JCF), while the methyl carbon would show a triplet due to two-bond coupling (²JCF).

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Quantification

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated organic compounds. Since the ¹⁹F nucleus has a spin of ½ and is 100% abundant, it provides clear and informative spectra.

For this compound, the two fluorine atoms of the gem-difluoroethyl group (-CF₂CH₃) are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF). The chemical shift of this quartet would be characteristic of a CF₂ group attached to both an aromatic ring and an alkyl chain. For comparison, the ¹⁹F NMR signal for (1-fluoroethyl)benzene appears at approximately -173 ppm. spectrabase.com The presence of a second fluorine atom and the ortho-aminomethyl group would influence this chemical shift value.

Investigation of Intramolecular Interactions via NMR (e.g., Hydrogen Bonding)

NMR spectroscopy is a powerful tool for detecting and characterizing weak intramolecular interactions, such as hydrogen bonds. In this compound, there is potential for an intramolecular hydrogen bond to form between the protons of the aminomethyl group (N-H) and the fluorine atoms of the ortho-substituted difluoroethyl group (N-H···F).

The existence of such an interaction can be investigated using several NMR methods. nih.govresearchgate.net One approach involves observing the chemical shift of the NH protons in different solvents. In non-polar solvents like chloroform-d (B32938) (CDCl₃), the intramolecular hydrogen bond would be more prevalent, whereas, in a competitive hydrogen-bonding solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the intramolecular bond would be disrupted in favor of intermolecular bonds with the solvent. escholarship.org A small change in the NH chemical shift between these solvents can suggest the presence of a weak intramolecular hydrogen bond. escholarship.org Furthermore, specialized two-dimensional NMR experiments can sometimes reveal through-space coupling between the NH proton and the fluorine nucleus (¹hJNH,F), providing direct evidence of their close spatial proximity. ucla.edu Such studies have successfully characterized N-H···F hydrogen bonds in various fluorinated benzamides and anilines. nih.govucla.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound, the molecular formula is C₉H₁₁F₂N. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This precise measurement is a critical step in confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

Both Liquid Chromatography (LC) and Gas Chromatography (GC) are powerful separation techniques that are often coupled with mass spectrometry to analyze complex mixtures and assess the purity of compounds.

LC/MS is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like benzylamines. nih.gov In a typical LC/MS analysis, the compound is separated on a chromatography column (commonly a reversed-phase C18 column) before being introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for such molecules, which would typically generate the protonated molecular ion [M+H]⁺. This method can be used to confirm the molecular weight of the main component and identify any impurities.

GC/MS is effective for volatile compounds. While benzylamine itself can be analyzed by GC/MS, derivatization is sometimes employed to improve chromatographic properties. hmdb.canih.gov In GC/MS, the compound is vaporized and separated in a gaseous mobile phase. Electron Ionization (EI) is the most common ionization method, which is a high-energy process that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural confirmation and identification by comparison to spectral libraries. The analysis of protonated benzylamines shows common fragmentation pathways, including the loss of ammonia (B1221849) and the formation of a stable benzyl (B1604629) cation (m/z 91). nih.govnih.gov For this compound, one would expect to see fragments corresponding to the loss of the amino group, as well as cleavages related to the difluoroethyl substituent, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. For this compound, the IR spectrum is expected to exhibit characteristic peaks corresponding to its constituent functional groups: the primary amine (-NH₂), the aromatic ring, and the carbon-fluorine (C-F) bonds of the difluoroethyl group.

Expected Vibrational Modes:

The primary amine group would typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are anticipated between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching from the ethyl and benzyl groups would appear just below 3000 cm⁻¹.

A key feature of the spectrum for this molecule would be the strong absorption bands associated with the C-F stretching vibrations of the difluoroethyl group. Generally, C-F stretching bands are found in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) is likely to result in intense and characteristic absorptions in this region.

The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which typically appear between 650 and 900 cm⁻¹.

Comparative Analysis:

In the absence of a specific experimental spectrum for this compound, a comparison with the known spectrum of benzylamine provides a useful baseline. The IR spectrum of benzylamine shows characteristic N-H stretching peaks around 3300-3400 cm⁻¹, aromatic and aliphatic C-H stretching, and aromatic C=C stretching bands. The key difference in the spectrum of the target compound would be the prominent C-F stretching absorptions.

Hypothetical IR Data Table:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethyl and Benzyl CH₂ |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| C-F Stretch | 1000 - 1400 | Difluoroethyl Group |

| N-H Bend | 1550 - 1650 | Primary Amine |

| C-N Stretch | 1020 - 1250 | Amine |

| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Benzene Ring |

X-ray Crystallography for Solid-State Structural Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the spatial relationship between the benzylamine moiety and the ortho-substituted 1,1-difluoroethyl group. Key structural parameters that would be determined include:

Bond Lengths: The lengths of the C-C bonds in the aromatic ring, the C-N bond of the benzylamine, and the C-C and C-F bonds of the difluoroethyl group. The C-F bond lengths are expected to be in the typical range of 1.32-1.38 Å.

Bond Angles: The angles between the atoms, which define the geometry around each atom. For instance, the C-C-C angles in the benzene ring will be close to 120°, while the geometry around the sp³ hybridized carbons of the ethyl and benzyl groups will be tetrahedral.

Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···F) and potentially other weaker interactions like C-H···π and van der Waals forces.

Hypothetical Crystallographic Data Table:

As no experimental crystallographic data for this compound is publicly available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| C-F Bond Length (average) (Å) | 1.35 |

| C-N Bond Length (Å) | 1.47 |

| Torsional Angle (Cring-Cring-C-N) (°) | 75 |

It is important to emphasize that the values in the table above are purely illustrative and would need to be confirmed by experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 2 1,1 Difluoroethyl Benzylamine

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 2-(1,1-Difluoroethyl)benzylamine at the atomic level. These computational techniques allow for the detailed examination of its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For complex molecules, a variety of functionals and basis sets can be employed to achieve accurate predictions of structural parameters. rsc.orgnih.gov The choice of functional, such as B3LYP, PBE0, or M06, combined with an appropriate basis set like aug-cc-pVDZ, is crucial for obtaining reliable results that correlate well with experimental data, such as that from X-ray crystallography. rsc.orgnih.gov

For instance, studies on similar organic molecules have demonstrated that DFT calculations can accurately predict bond lengths and angles. nih.gov The process of geometry optimization not only provides the most stable structure but also calculates the total electronic energy of the molecule, a key piece of information for understanding its stability.

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP-D3 | aug-cc-pVDZ | Good for general-purpose geometry optimizations of organic molecules. nih.gov |

| PBE0 | def2-TZVP | Often provides high accuracy for structural parameters. rsc.org |

| M06-L | def2-SVP | Performs well for transition metal complexes and can be suitable for organometallics. nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. researchgate.net This analysis helps in understanding how this compound might interact with other chemical species.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas usually represent regions with near-zero or slightly electron-rich potential, respectively. researchgate.net For this compound, the MEP map would reveal the electrostatic landscape, highlighting the influence of the electronegative fluorine atoms and the nitrogen atom of the amine group on the molecule's charge distribution. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are also employed to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental spectroscopic techniques.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Emission

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules. arxiv.org It is a powerful method for predicting electronic absorption and emission spectra by calculating the energies of electronic transitions between the ground state and various excited states. arxiv.org

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This theoretical approach helps in understanding the photophysical properties of the molecule.

Simulation of Vibrational Frequencies and Comparison with Experimental IR Data

The simulation of vibrational frequencies using methods like DFT is a standard practice to aid in the interpretation of experimental infrared (IR) spectra. mdpi.com By calculating the vibrational modes of a molecule, a theoretical IR spectrum can be generated. anu.edu.au

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the bond connecting the benzyl (B1604629) group to the amine, the bond between the chiral carbon and the benzyl ring, and the bonds within the ethyl chain. The bulky and highly electronegative fluorine atoms in the difluoroethyl group are expected to impose significant steric and electronic constraints on the molecule's preferred conformations.

In a simulated aqueous environment, the benzylamine (B48309) moiety would likely exhibit a range of rotameric states. The dynamic behavior of the difluoroethyl group is of particular interest. The rotation around the C-C bond of the ethyl group and the C-aryl bond will be influenced by both intramolecular interactions and interactions with surrounding solvent molecules. It is hypothesized that the gauche and anti-conformers around the C-C bond would have distinct energy profiles, with the bulky difluoro group preferring a staggered conformation to minimize steric hindrance.

Table 1: Hypothetical Dihedral Angle Preferences in this compound from Theoretical MD Simulations

| Dihedral Angle | Predicted Stable Conformations (degrees) | Notes |

| C(aryl)-C(aryl)-C(ethyl)-N | ~60°, ~180°, ~300° | Rotation around the bond connecting the ethyl group to the benzene (B151609) ring. |

| C(aryl)-C(ethyl)-N-H | ~60°, ~180°, ~300° | Orientation of the amine group relative to the ethyl substituent. |

| F-C(ethyl)-C(ethyl)-N | ~60°, ~180°, ~300° | Influence of fluorine atoms on the ethyl chain conformation. |

This table presents hypothetical data based on the expected behavior of similar molecules in MD simulations, as specific experimental or simulation data for this compound is not publicly available.

The dynamic behavior of the molecule can be further characterized by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation trajectory. These analyses would reveal the flexibility of different parts of the molecule, with the terminal amine and difluoroethyl groups expected to show higher fluctuations compared to the more rigid phenyl ring.

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions of Difluoromethyl Groups

The difluoromethyl group (CHF2) is known to be capable of participating in hydrogen bonding, acting as a weak C-H···A hydrogen bond donor. acs.org In this compound, the analogous C-H bond on the difluoro-substituted carbon, along with the N-H bonds of the primary amine, are the primary sites for hydrogen bonding.

Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the nature and strength of these interactions. The primary amine group is a classic hydrogen bond donor and acceptor. The N-H bonds can form hydrogen bonds with electronegative atoms like oxygen or nitrogen in solvent molecules or other interacting species. The nitrogen lone pair can also act as a hydrogen bond acceptor.

The hydrogen atom on the carbon bearing the two fluorine atoms in the difluoroethyl group can also act as a hydrogen bond donor. The high electronegativity of the adjacent fluorine atoms polarizes the C-H bond, increasing the acidity of the hydrogen and its propensity to form a hydrogen bond. acs.org Studies on similar fluorinated organic compounds have shown that such C-F···H-N or C-F···H-O interactions can play a significant role in molecular recognition and crystal packing. nih.gov

Intermolecular interactions involving the difluoroethyl group are not limited to hydrogen bonding. The fluorine atoms themselves can participate in non-covalent interactions. These include dipole-dipole interactions, arising from the high polarity of the C-F bonds, and weaker van der Waals forces. The presence of multiple fluorine atoms can lead to regions of negative electrostatic potential around the difluoroethyl group, which can interact favorably with positively charged or electron-deficient regions of neighboring molecules.

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers from Theoretical Calculations

| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| N-H --- N | Hydrogen Bond | -3 to -5 |

| N-H --- F-C | Hydrogen Bond | -1 to -2 |

| C(ethyl)-H --- O(water) | Hydrogen Bond | -0.5 to -1.5 |

| Phenyl-Phenyl | π-π Stacking | -1 to -3 |

This table contains estimated values based on theoretical calculations for analogous functional groups, as specific data for this compound is not available in the public domain.

Advancements in the Functionalization and Analysis of Amine Compounds

The strategic modification of amine-based compounds is a cornerstone of modern medicinal and materials chemistry. Derivatization techniques are frequently employed to enhance the analytical detection of these molecules, while post-synthetic modifications allow for the introduction of diverse functional groups, tuning the properties of the parent structure. This article explores these strategies with a focus on the chemical compound this compound, a fluorinated analogue of benzylamine that holds potential as a versatile building block.

Advanced Research Applications and Potential in Chemical Biology and Materials Science

Strategic Incorporation of Fluorinated Moieties in Chemical Biology Research

The use of fluorinated compounds in chemical biology has revolutionized the development of therapeutic agents and research tools. The difluoroethyl group, as present in 2-(1,1-Difluoroethyl)benzylamine, is of particular interest due to its ability to modulate key pharmacological parameters.

Design Principles for Lipophilicity Modulation and Metabolic Stability Enhancement

The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is a widely employed strategy to modulate this property. nih.gov While the introduction of a single fluorine atom or a trifluoromethyl group often increases lipophilicity, the effect of a difluoroethyl group can be more nuanced. researchgate.net The impact of fluorination on lipophilicity is not always straightforward and depends on the molecular context. nih.gov For instance, while fluorination of an aromatic system tends to increase lipophilicity, strategic fluorination of aliphatic chains can sometimes lead to a decrease. researchgate.net This ability to fine-tune lipophilicity is a key advantage in drug design, allowing for the optimization of a compound's ability to permeate cell membranes and reach its target. nih.gov

One of the most significant advantages of incorporating fluorinated moieties like the difluoroethyl group is the enhancement of metabolic stability. researchgate.netacs.org The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. rsc.org This increased stability can lead to a longer half-life of a drug in the body, reducing the required dose and frequency of administration. researchgate.net For example, replacing a metabolically vulnerable hydrogen atom with a fluorine or a difluoroethyl group can block common sites of oxidative metabolism. nih.gov

Table 1: Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

| Property | General Effect of Fluorination | Rationale |

| Lipophilicity | Variable (can increase or decrease) | Dependent on the specific fluorinated motif and the overall molecular structure. researchgate.netnih.gov |

| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. acs.orgrsc.org |

| Aqueous Solubility | Often Increased | The introduction of fluorine can lead to increased solubility in some cases. acs.org |

| Plasma Protein Binding | Correlates with Lipophilicity | Changes in lipophilicity due to fluorination will affect plasma protein binding levels. acs.org |

Investigation of Binding Affinity and Specificity with Fluorinated Ligands

The introduction of fluorine into a ligand can significantly influence its binding affinity and specificity for a biological target. acs.orgnih.gov While fluorine is a poor hydrogen bond acceptor, it can participate in other favorable interactions within a protein's binding pocket, such as dipole-dipole and multipolar interactions. nih.govnih.gov For instance, the difluoromethyl group can act as a hydrogen bond donor, a unique feature among polyfluorinated motifs, allowing it to mimic hydroxyl or thiol groups. rsc.org

Computational modeling and experimental studies have shown that fluorinated ligands can modulate binding affinity through various mechanisms, including entropic effects and the reorganization of water networks at the protein-ligand interface. nih.govacs.org The strategic placement of fluorine atoms can lead to a significant enhancement in binding affinity. For example, systematic fluorine scanning has been shown to improve the potency of inhibitors for various enzymes. nih.gov

Development of Fluorinated Probes for Biological Research (e.g., Radiotracers for PET Imaging Research)

The favorable nuclear properties of the fluorine-18 (B77423) (¹⁸F) isotope, including its convenient half-life and low positron energy, make it an ideal radionuclide for Positron Emission Tomography (PET) imaging. frontiersin.org The development of ¹⁸F-labeled probes has become a critical tool in both preclinical research and clinical diagnostics. mdpi.comnih.gov

The synthesis of ¹⁸F-labeled versions of biologically active molecules, including those containing a difluoroethyl group, allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov For instance, ¹⁸F-labeled tracers are widely used to image metabolic activity, receptor density, and enzyme activity. nih.govnih.gov While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most common PET tracer, there is a significant and ongoing effort to develop new and more specific ¹⁸F-labeled probes for a wide range of biological targets. nih.gov The development of novel methods for the late-stage introduction of ¹⁸F into complex molecules is an active area of research, aiming to expand the library of available PET radiotracers. rsc.org

Potential Applications in Agrochemical and Materials Science Research

The beneficial properties of fluorinated compounds extend beyond medicine into agrochemicals and materials science. nih.govresearchgate.net In the agrochemical industry, the introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of pesticides. nih.gov Many commercially successful herbicides, fungicides, and insecticides contain fluorinated moieties. nih.govresearchgate.net The difluoroethyl group, for example, could be incorporated into novel agrochemical candidates to improve their performance and environmental profile.

In materials science, fluorinated motifs are utilized to create materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com The exploration of novel difluoroethylated motifs could lead to the development of advanced polymers, liquid crystals, and other functional materials. mdpi.comyoutube.com

Exploration of Novel Difluoroethylated Motifs for Diverse Applications

The synthesis of novel molecules containing the difluoroethyl group is an area of active investigation. rsc.org The development of new synthetic methods allows for the incorporation of this motif into a wider range of molecular scaffolds, opening up possibilities for new applications. nih.gov The concept of "functional motifs" is crucial in this exploration, where specific structural units are identified as being key to a material's or molecule's function. nih.gov By understanding the role of the difluoroethyl motif, researchers can rationally design new compounds with desired properties for applications in drug discovery, agrochemicals, and materials science. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(1,1-Difluoroethyl)benzylamine in laboratory settings?

Methodological Answer: A common approach involves difluoroethylation of benzylamine derivatives using 1,1-difluoroethyl chloride as a reagent. Key steps include:

- Substrate Preparation : Start with a benzylamine derivative (e.g., 2-bromobenzylamine) to enable coupling.

- Reaction Conditions : Use a palladium catalyst (e.g., Pd(OAc)₂) in a polar aprotic solvent (DMF or THF) under inert atmosphere at 80–100°C for 12–24 hours .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Note : Monitor for side reactions like over-fluorination or deamination using TLC and GC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 171 (C₉H₁₀F₂N⁺) and fragments at m/z 154 (loss of NH₂) and 123 (C₇H₅F₂⁺).

- Elemental Analysis : Verify C, H, N, and F percentages (e.g., C: 63.15%, H: 5.88%, F: 22.22%, N: 8.75%).

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under argon at -20°C to prevent hydrolysis of the C-F bond. Avoid exposure to moisture or light .

- Decomposition Risks :

- Hydrolysis in aqueous media generates 2-(1-hydroxyethyl)benzylamine and HF (toxic byproduct).

- Thermal degradation above 150°C produces fluorinated aromatic hydrocarbons (monitor via TGA/DSC).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

- Variable Temperature NMR : Use VT-NMR (e.g., 298–343 K) to distinguish dynamic effects (e.g., rotational barriers of the difluoroethyl group) from static structural anomalies .

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-311++G**) to simulate NMR spectra (GIAO method) and compare with experimental data .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous coupling in crowded spectral regions.

Q. What strategies optimize the difluoroethylation efficiency in aromatic systems?

Methodological Answer:

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency. For example, PdCl₂(PPh₃)₂ increases yield by 20% compared to Pd(OAc)₂ in DMF .

- Solvent Effects : Compare reaction rates in DMF (high polarity) vs. toluene (low polarity). DMF accelerates the reaction but may promote side reactions.

- Additives : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance solubility of fluorinated reagents.

Q. How does the difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The -CF₂CH₃ group is electron-withdrawing, reducing electron density on the aromatic ring and slowing electrophilic substitution.

- Steric Effects : The bulky difluoroethyl group hinders ortho-substitution in Suzuki-Miyaura couplings (e.g., <10% yield for ortho-boronic acid partners vs. >60% for para-substituted analogs) .

- Applications : The group enhances thermal stability in polymer precursors (e.g., polyimides) and modifies π-backbonding in metal complexes .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

Methodological Answer:

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents like DMF or THF) at ppm levels.

- HPLC-UV/HRMS : Use a C18 column (ACN/water + 0.1% formic acid) to separate non-volatile byproducts (e.g., dimerized species).

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) by growing single crystals in hexane/ethyl acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.